molecular formula C11H10N2O2 B3255161 Ethyl 2,7-naphthyridine-3-carboxylate CAS No. 250674-55-6

Ethyl 2,7-naphthyridine-3-carboxylate

Cat. No.: B3255161
CAS No.: 250674-55-6
M. Wt: 202.21 g/mol
InChI Key: MVKSZGJYPIHECU-UHFFFAOYSA-N
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Description

Ethyl 2,7-naphthyridine-3-carboxylate (CAS# 250674-55-6) is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. Derivatives of the 2,7-naphthyridine scaffold are of significant scientific interest due to their diverse biological activities . Research indicates that 2,7-naphthyridine derivatives can act as potent and selective enzyme inhibitors, targeting such as 3-phosphoinositide-dependent Kinase-1 (PDK-1) . This compound is a valuable building block for constructing more complex heterocyclic systems. For instance, it can be used in Smiles rearrangement reactions to synthesize 1-amino-3-oxo-2,7-naphthyridines, which are precursors to novel fused ring systems like furo[2,3-c]-2,7-naphthyridines and thieno[2,3-c]-2,7-naphthyridines . These fused systems are explored for various applications, including the development of compounds with potential neurotropic activity . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

ethyl 2,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-5-8-3-4-12-6-9(8)7-13-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKSZGJYPIHECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C=NC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286981
Record name Ethyl 2,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250674-55-6
Record name Ethyl 2,7-naphthyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250674-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Ethyl 2,7-naphthyridine-3-carboxylate has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2,7-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 1,7- and 1,8-Naphthyridine Derivatives

Ethyl 1,7-Naphthyridine-3-Carboxylate (CAS: 949922-44-5)
  • Structural Difference : Nitrogen atoms at positions 1 and 7 instead of 2 and 6.
  • Synthesis: Prepared via Gould–Jacobs cyclization of 2-aminopyridine with ethoxymethylene malonate, followed by alkylation and hydrolysis .
  • Properties : Exhibits lower aromatic stability compared to 2,7-naphthyridine due to reduced resonance effects. Derivatives like ethyl 5-bromo-1,7-naphthyridine-3-carboxylate (CAS: 1646882-61-2) show enhanced reactivity in nucleophilic substitution reactions .
  • Applications : Used in antihistaminic studies, with modifications at position 5 (e.g., bromination) improving binding affinity to histamine receptors .
Ethyl 1,8-Naphthyridine-3-Carboxylate Derivatives
  • Example : Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
  • Synthesis: Formed via cyclization of diethyl 2-((pyridin-2-ylamino)methylene)malonate under reflux conditions .
  • Key Difference : The 1,8-isomer exhibits distinct electronic properties due to nitrogen positioning, leading to higher dipole moments and solubility in polar solvents .

Saturated and Partially Saturated Analogs

Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate
  • Structure : Fully saturated decahydro-1,6-naphthyridine core with a ketone at position 2.
  • Synthesis: Hydrogenation of ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate using Raney nickel under H₂ .
  • Properties : Exists as a colorless oil (unlike aromatic analogs), with reduced planarity and increased conformational flexibility. This enhances its utility in stereoselective synthesis .
Ethyl 5,6,7,8-Tetrahydro-1,7-Naphthyridine-3-Carboxylate (CAS: 1207253-96-0)
  • Structure : Partially saturated ring system.
  • Properties : Improved solubility in aqueous media compared to fully aromatic analogs. The tetrahydro modification reduces metabolic instability in vivo .

Halogenated Derivatives

Ethyl 1-Chloro-2,7-Naphthyridine-3-Carboxylate (CAS: 263881-19-2)
  • Structure : Chlorine substituent at position 1.
  • Synthesis : Chlorination of the parent compound using POCl₃ or PCl₅.
  • Reactivity : The electron-withdrawing Cl group activates the ring for electrophilic substitution at position 4, enabling further functionalization .
Ethyl 5-Bromo-1,7-Naphthyridine-3-Carboxylate (CAS: 1646882-61-2)
  • Applications : Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl pharmacophores .

Hydrolyzed and Oxidized Derivatives

2,7-Naphthyridine-3-Carboxylic Acid
  • Synthesis : Saponification of the ethyl ester using NaOH or LiOH.
  • Properties : Increased polarity and bioavailability compared to the ester, making it suitable for salt formation (e.g., hydrochloride salts) .
Ethyl 4-Chloro-6,8-Dimethoxy-1,7-Naphthyridine-3-Carboxylate
  • Synthesis : Chlorination of hydroxylated precursors with SOCl₂ or oxalyl chloride .
  • Utility : Methoxy groups enhance metabolic stability, while the Cl substituent directs reactivity toward C–N bond formation .

Comparative Data Tables

Table 1. Physical and Chemical Properties

Compound (CAS) Molecular Formula MW Physical State Key Reactivity Sites
Ethyl 2,7-naphthyridine-3-carboxylate (250674-55-6) C₁₁H₁₀N₂O₂ 202.21 Crystalline solid Positions 1, 4, and 8
Ethyl 1,7-naphthyridine-3-carboxylate (949922-44-5) C₁₁H₁₀N₂O₂ 202.21 Oil Positions 5 and 8
Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate (1646882-61-2) C₁₁H₉BrN₂O₂ 281.11 Solid Position 5 (Br)
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate C₁₄H₁₉N₂O₃ 227.22 Oil Ketone at position 2

Q & A

Q. Table 1: Bioactivity Comparison

SubstituentTargetIC₅₀ (µM)Reference
6-Cl, 2-OHBacterial gyrase0.5
2-BrTopoisomerase IV1.2
2-CF₃Kinase X0.07

Basic: What are common reaction pathways for modifying the naphthyridine scaffold?

Answer:

  • Substitution : Halogens (Br, Cl) at C2 undergo SNAr with amines/thiols (e.g., piperidine in DMF at 80°C) .
  • Oxidation : MnO₂ oxidizes C4–H to ketones, useful for probing redox-sensitive targets .
  • Reduction : H₂/Pd-C reduces nitriles to amines for prodrug synthesis .

Advanced: How should researchers address contradictions in reported biological data?

Answer:
Discrepancies may arise from assay conditions or structural analogs. For example:

  • Antimicrobial activity : Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate shows MIC = 2 µg/mL in E. coli , while ethyl 2-bromo analogs are less potent (MIC = 8 µg/mL) due to reduced solubility . Validate using standardized CLSI protocols and control strains.
  • Synthetic yields : Cyclocondensation yields vary (38–70%) due to solvent purity or catalyst load . Replicate experiments with rigorous drying of reagents.

Basic: What analytical methods ensure purity for pharmacological studies?

Answer:

  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to achieve ≥95% purity.
  • TLC : Ethyl acetate/hexane (3:7) for rapid monitoring .
  • Elemental analysis : Confirm C, H, N within ±0.3% of theoretical values .

Advanced: What strategies optimize green synthesis of naphthyridine derivatives?

Answer:

  • Multicomponent reactions : Reduce steps (e.g., one-pot synthesis of Ethyl 5-cyano-2,6-dihydroxypyridine-3-carboxylate in water/ethanol) .
  • Microwave-assisted synthesis : Shorten reaction time (30 mins vs. 18 hrs) with comparable yields .
  • Biocatalysis : Lipases for ester hydrolysis (e.g., CAL-B in buffer, 90% conversion) .

Basic: How is the naphthyridine scaffold applied in material science?

Answer:

  • Coordination chemistry : Acts as a ligand for luminescent complexes (e.g., Ru(II) polypyridyls for OLEDs) .
  • Photocatalysts : π-Conjugated derivatives enhance charge transfer in dye-sensitized solar cells .

Advanced: What computational tools predict the reactivity of substituted naphthyridines?

Answer:

  • DFT calculations : Gaussian09 with B3LYP/6-31G* basis set to map frontier orbitals and nucleophilic/electrophilic sites .
  • Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., DNA gyrase) to prioritize analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,7-naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 2,7-naphthyridine-3-carboxylate

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